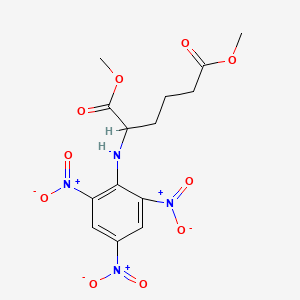
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate is an organic compound with the molecular formula C₁₄H₁₆N₄O₁₀ It is characterized by the presence of a hexanedioate backbone substituted with a 2,4,6-trinitroanilino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2,4,6-trinitroanilino)hexanedioate typically involves the esterification of hexanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl hexanedioate is then subjected to a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2, 4, and 6 positions of the aniline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl 2-(2,4,6-trinitroanilino)hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways and exert various effects on cellular processes.
相似化合物的比较
Similar Compounds
- Hexanedioic acid, 2-(2,4,6-trinitrophenyl)amino-, dimethyl ester
- N,N-dimethyl-2-(2,4,6-trinitrophenyl)ethenamine
- (2S)-3-methyl-2-(2,4,6-trinitroanilino)butanoic acid
Uniqueness
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate is unique due to its specific substitution pattern and the presence of multiple nitro groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
400772-67-0 |
|---|---|
分子式 |
C14H16N4O10 |
分子量 |
400.30 g/mol |
IUPAC 名称 |
dimethyl 2-(2,4,6-trinitroanilino)hexanedioate |
InChI |
InChI=1S/C14H16N4O10/c1-27-12(19)5-3-4-9(14(20)28-2)15-13-10(17(23)24)6-8(16(21)22)7-11(13)18(25)26/h6-7,9,15H,3-5H2,1-2H3 |
InChI 键 |
XJKVFPNIEOMJEW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCC(C(=O)OC)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
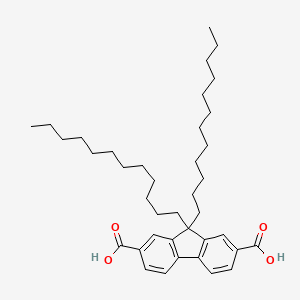

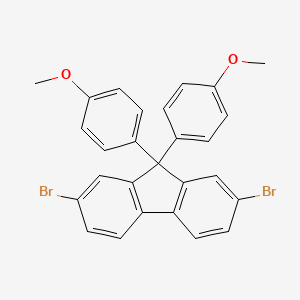
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
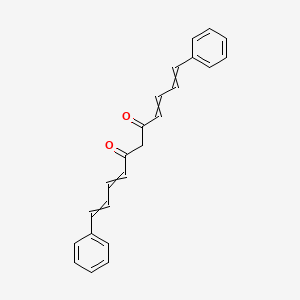
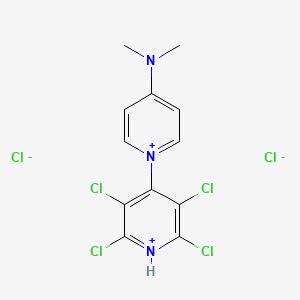
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
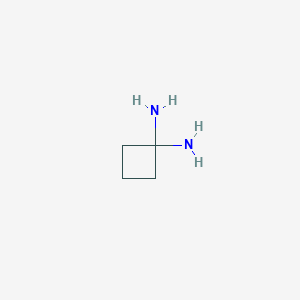
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
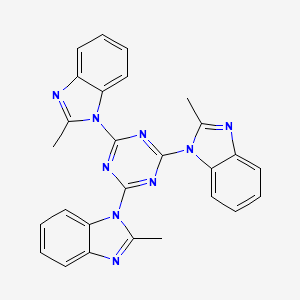
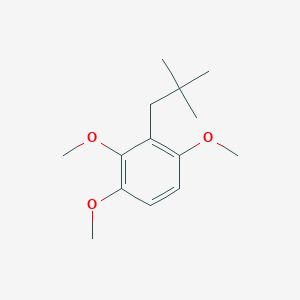
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
